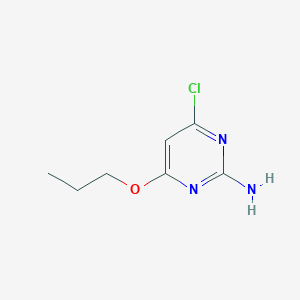
N-(2-chloropyridin-3-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloropyridin-3-yl)-3-methoxybenzamide (NCM) is an organic compound that has recently gained considerable attention in the scientific community due to its potential applications in various areas. NCM is a relatively simple molecule consisting of a pyridine ring, a chloro group, a methoxy group, and a benzamide group. It has been used in a range of research studies, including drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
- A study by Li et al. (2015) discusses a facile method for synthesizing compounds similar to N-(2-chloropyridin-3-yl)-3-methoxybenzamide, emphasizing the importance of such methods for large-scale production.
- Research by Charles et al. (1998) details the development of an industrial process for a similar compound, highlighting its role as a potent PDE IV type inhibitor and its application in clinical evaluations.
Chemical Reactions and Properties
- The study by Xu et al. (2018) explores chemodivergent and redox-neutral annulations involving compounds like this compound, shedding light on complex chemical reactions and their potential applications.
- Huang et al. (2020) conducted research on a similar compound, focusing on its crystal structure, antiproliferative activity, and molecular docking studies, which are crucial for understanding the biological applications of such compounds.
Analytical Techniques and Instrumentation
- Research by Cassidy et al. (2000) demonstrates the use of LC/MS/MS for the quantitation of similar compounds in biological samples, indicating the importance of analytical techniques in the study of such chemicals.
Biological and Medicinal Research
- A study by Hamill et al. (1996) discusses the development of radiolabelled ligands for receptors, using compounds structurally related to this compound, highlighting their potential in medical imaging.
Molecular Structure and Interaction Studies
- Karabulut et al. (2014) conducted a study on the molecular structure of a similar compound, emphasizing the significance of molecular geometry in understanding drug interactions and effects.
Environmental and Safety Aspects
- Sun et al. (2013) focused on identifying and confirming the structure of impurities in similar compounds, which is crucial for ensuring the safety and environmental impact of chemical products.
Pharmacology and Drug Development
- The work by Haydon et al. (2010) on developing inhibitors of bacterial cell division proteins using similar compounds illustrates the potential of such chemicals in creating new antibacterial drugs.
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJWZXLRCDEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)

![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)

![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)



![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)
![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)